![molecular formula C9H8F3N3 B1414862 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine CAS No. 5685-69-8](/img/structure/B1414862.png)
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, or 1-M5T1H-I3A for short, is a novel synthetic compound that has been gaining traction in the scientific community due to its unique properties. This compound has the potential to be used for a variety of applications, from drug development to laboratory experiments.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Recent research has demonstrated the versatility of indazole derivatives, including compounds similar to "1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine", in the field of organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules. For example, indazole derivatives have been explored for their potential applications in creating new pharmaceutical agents, showcasing promising anticancer and anti-inflammatory activities. Furthermore, these derivatives have been utilized in the development of drugs targeting protein kinases and neurodegenerative disorders. The structural diversity and pharmacological importance of indazole scaffolds make them a focal point in medicinal chemistry research (Denya, Malan, & Joubert, 2018).
Environmental Applications
Amine-functionalized compounds, closely related to "1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine", have been identified as effective materials for environmental remediation. Specifically, amine-functionalized sorbents have shown significant promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The interaction between the amine groups and PFAS facilitates efficient adsorption, offering a potential solution to the challenges posed by these persistent environmental pollutants. This application highlights the importance of amine-functionalized materials in addressing contemporary environmental issues (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Catalysis and Green Chemistry
The field of catalysis has also benefited from the properties of indazole derivatives. Studies have focused on the development of catalysts that are not only effective but also environmentally friendly. For instance, amine-functionalized metal-organic frameworks (MOFs) have been explored for their catalytic activities and potential applications in CO2 capture. The incorporation of amine groups into MOF structures enhances their interaction with CO2, facilitating its capture and separation from industrial emissions. This research underscores the role of amine-functionalized compounds in advancing green chemistry and sustainable industrial practices (Lin, Kong, & Chen, 2016).
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFDHYOPSXICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651737 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |
CAS RN |
5685-69-8 | |
Record name | 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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